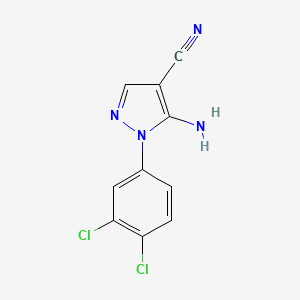

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBPJAAKKFAEAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377185 |

Source

|

| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58791-78-9 |

Source

|

| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

Abstract: This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The narrative emphasizes the chemical logic behind the chosen synthetic strategy, focusing on a highly efficient and regioselective two-component condensation reaction. We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow, detail the necessary characterization, and discuss critical process optimization parameters. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for obtaining this valuable intermediate.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] Specifically, the 5-aminopyrazole-4-carbonitrile template is a versatile precursor for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolopyridines, which are of significant interest in modern drug discovery.[2][3]

The target molecule, this compound, incorporates a dichlorophenyl moiety, a common substituent in pharmacologically active compounds known to enhance metabolic stability and binding affinity. Its synthesis is therefore a critical first step in the development of novel therapeutic agents. The method detailed herein is a robust adaptation of one of the most versatile and reliable strategies for constructing the 5-aminopyrazole ring system.[4]

Synthetic Strategy and Workflow

The synthesis is achieved through a direct and highly regioselective condensation reaction between two primary starting materials: (3,4-dichlorophenyl)hydrazine and (ethoxymethylene)malononitrile (EMMN). This approach is favored for its operational simplicity, high atom economy, and excellent yields.[5]

The overall workflow is streamlined, involving a single synthetic step followed by product isolation via precipitation and filtration.

Figure 1: High-level experimental workflow for the synthesis.

Mechanistic Elucidation: A Stepwise Perspective

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The formation of the 5-aminopyrazole ring from these precursors proceeds through a well-established sequence of nucleophilic addition, elimination, and intramolecular cyclization.

The reaction is initiated by a nucleophilic attack from the hydrazine derivative onto the electron-deficient double bond of EMMN. The choice of the terminal nitrogen of the hydrazine as the initial nucleophile is driven by its higher basicity and steric accessibility compared to the nitrogen atom attached to the dichlorophenyl ring.

Figure 2: Key stages of the reaction mechanism.

-

Michael-Type Addition: The terminal nitrogen atom of (3,4-dichlorophenyl)hydrazine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in EMMN. This breaks the carbon-carbon double bond and forms a new carbon-nitrogen single bond.

-

Elimination: The resulting acyclic intermediate is unstable and rapidly eliminates a molecule of ethanol. This step is driven by the formation of a more stable carbon-nitrogen double bond (hydrazone).

-

Intramolecular Cyclization: The terminal amino group of the newly formed hydrazone intermediate performs a nucleophilic attack on the carbon atom of one of the nitrile groups. This is the key ring-forming step, creating a five-membered heterocyclic ring.

-

Tautomerization: The system undergoes a rapid tautomerization to establish aromaticity within the pyrazole ring, which is the thermodynamic driving force for the reaction, yielding the stable 5-aminopyrazole product.[4]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for achieving a high-purity product.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| (3,4-dichlorophenyl)hydrazine | 1972-28-7 | 177.03 | 1.0 | Can be used as the hydrochloride salt with a base, or as the free base.[6] |

| (Ethoxymethylene)malononitrile (EMMN) | 123-06-8 | 122.12 | 1.05 | EMMN is a lachrymator; handle in a fume hood. |

| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Solvent | Sufficient volume to dissolve reactants at reflux. |

Step-by-Step Synthesis Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3,4-dichlorophenyl)hydrazine (10.0 g, 56.5 mmol, 1.0 eq).

-

Solvent Addition: Add anhydrous ethanol (100 mL) to the flask and stir the mixture to achieve dissolution or a fine suspension.

-

Reagent Addition: Add (ethoxymethylene)malononitrile (7.25 g, 59.3 mmol, 1.05 eq) to the flask. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting starting material.

-

Isolation: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. The product will begin to precipitate as a solid.

-

Crystallization: To maximize recovery, cool the flask in an ice bath for 30-60 minutes.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold ethanol (2 x 20 mL) to remove any residual soluble impurities.

-

Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight. The final product is typically an off-white to pale yellow solid.

Results and Characterization

A successful synthesis will yield a solid product with the expected physical and spectroscopic properties.

Quantitative Data

| Parameter | Expected Value |

| Theoretical Yield | 14.0 g (based on 56.5 mmol) |

| Typical Actual Yield | 12.6 - 13.3 g (90-95%) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~170-175 °C (Varies with purity) |

Spectroscopic Confirmation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~8.0-7.8 (m, 3H): Signals corresponding to the three protons on the dichlorophenyl ring.

-

δ ~7.9 (s, 1H): A sharp singlet for the C3-H proton on the pyrazole ring.

-

δ ~6.8 (s, 2H): A broad singlet corresponding to the two protons of the C5-NH₂ amino group.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

Expected signals in the aromatic region (120-140 ppm) for the dichlorophenyl and pyrazole carbons.

-

A signal for the nitrile carbon (C≡N) around 114 ppm.

-

A signal for the C4 carbon of the pyrazole ring at a low field (~75 ppm).

-

-

FT-IR (KBr, cm⁻¹):

-

3450-3300: N-H stretching vibrations of the primary amine.

-

2220-2210: Sharp, strong C≡N stretching of the nitrile group.

-

1640-1580: C=N and C=C stretching vibrations within the aromatic rings.

-

-

Mass Spectrometry (ESI+):

-

m/z: Calculated for C₁₀H₇Cl₂N₄ [M+H]⁺: 241.01. Found: ~241.0.

-

Process Optimization and Critical Considerations

-

Solvent Choice: While ethanol is effective, other polar protic solvents like n-propanol can also be used. The choice can influence reflux temperature and solubility profiles.[5]

-

Reagent Purity: The purity of the (3,4-dichlorophenyl)hydrazine is critical. Impurities can lead to side reactions and a discolored final product. If using the hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) must be added to free the hydrazine.

-

Temperature Control: While the reaction is robust, maintaining a steady reflux is important for consistent reaction kinetics. Overheating is generally not necessary and does not significantly improve reaction times.

-

Purification: For most applications, the product obtained after filtration and washing is of sufficient purity (>95%). For applications requiring higher purity, recrystallization from ethanol or isopropanol, or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be employed.[7]

Safety Protocols

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

(3,4-dichlorophenyl)hydrazine: Toxic and a potential sensitizer. Avoid inhalation, ingestion, and skin contact.[6]

-

(Ethoxymethylene)malononitrile (EMMN): A potent lachrymator and irritant. Handle with extreme care in a fume hood.

-

Ethanol: Flammable liquid. Keep away from ignition sources.

Conclusion

The synthesis of this compound via the condensation of (3,4-dichlorophenyl)hydrazine and (ethoxymethylene)malononitrile represents a highly efficient, reliable, and scalable method. The procedure is characterized by its simplicity, high yield, and the generation of a high-purity product with minimal purification. This guide provides the necessary mechanistic insight and a detailed protocol to empower researchers to confidently produce this valuable chemical intermediate for applications in pharmaceutical and materials science.

References

- Vasava, M. S., et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.

-

Jadhav, S. D., et al. (n.d.). Plausible mechanism for synthesis of pyrazole derivatives by using aldehyde, malononitrile and phenyl hydrazine in the presence of SPVA catalyst. ResearchGate. Available at: [Link]

-

Mohammat, M. F., et al. (2021). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available at: [Link]

- Ziarani, G. M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.

-

Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

El-Metwaly, A. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. ResearchGate. Available at: [Link]

-

Nikpassand, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]

- Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports.

-

Elmaati, T. M. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Ziarani, G. M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

-

Kumari, P., et al. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. Available at: [Link]

-

Kumari, P., et al. (2023). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. Available at: [Link]

-

Alumina–silica-supported MnO2 catalyzed one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. Available at: [Link]

-

Nagahara, K., et al. (1976). Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (3,4-Dichlorophenyl)hydrazine. PubChem. Available at: [Link]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. (3,4-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 83161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

Introduction

The 5-amino-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile chemical nature and its prevalence in a wide array of biologically active compounds.[1] Molecules incorporating this core heterocycle have demonstrated significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2] The strategic placement of an amino group at the C5 position and a nitrile at C4 provides crucial hydrogen bonding and derivatization opportunities, while the N1 position allows for the introduction of substituents that can modulate pharmacological activity and target specificity.

This technical guide offers a comprehensive exploration of a specific, highly functionalized derivative: This compound . We will delve into its physicochemical properties, structural features, and robust synthetic methodologies. Furthermore, this guide will provide field-proven insights into its chemical reactivity, derivatization potential, and its significant role as a key intermediate in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Section 1: Physicochemical Properties and Structural Elucidation

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. The dichlorophenyl ring introduces significant hydrophobicity and modulates the electronics of the pyrazole core, while the amino and nitrile groups provide polarity and reactive handles.

Physicochemical Data

The properties of this molecule make it suitable for many organic transformations and position it within the typical parameter space for drug-like molecules. Quantitative data, largely predicted based on its structure and data from analogous compounds, are summarized below.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₇Cl₂N₄ | Calculated |

| Molecular Weight | 254.09 g/mol | Calculated |

| Appearance | White to off-white or light yellow powder | Based on analogous compounds[3] |

| XLogP3 | ~3.5 | Predicted; indicates moderate lipophilicity |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated[4] |

| Hydrogen Bond Acceptors | 4 (3 from pyrazole N, 1 from C≡N) | Calculated[5] |

| Topological Polar Surface Area (TPSA) | ~79.9 Ų | Calculated[4] |

| Rotatable Bond Count | 1 (Aryl-N bond) | Calculated[4] |

| Storage | Room temperature, inert atmosphere, protect from light | Recommended for similar structures[5][6] |

Anticipated Spectral Characterization

Full structural confirmation relies on a combination of spectroscopic techniques. Based on extensive data for closely related 5-aminopyrazole-4-carbonitriles, the following spectral characteristics are expected.[7][8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The aromatic region should display a characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring. The proton at C6 of the phenyl ring (adjacent to the pyrazole) would likely appear as a doublet, the proton at C2 as a doublet of doublets, and the proton at C5 as a doublet. The pyrazole C3-H proton should resonate as a distinct singlet in the aromatic region (~7.6 ppm).[10] The amino (-NH₂) protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.[9]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 10 unique carbon atoms. Key diagnostic signals include the nitrile carbon (C≡N) around 112-115 ppm, the pyrazole C5 bearing the amino group at high field (~150-155 ppm), and the pyrazole C4 at low field (~75 ppm).[8][10] The six carbons of the dichlorophenyl ring will appear in the typical aromatic region (120-140 ppm).

-

FT-IR Spectroscopy: Infrared spectroscopy provides definitive evidence for the key functional groups.

-

N-H Stretching: Two distinct, sharp peaks are expected in the 3300-3480 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine.[7][9]

-

C≡N Stretching: A sharp, intense absorption around 2210-2230 cm⁻¹ is characteristic of the conjugated nitrile group.[7][9]

-

C=C/C=N Stretching: Multiple bands in the 1500-1650 cm⁻¹ region will correspond to the pyrazole and phenyl rings.

-

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern of (M)⁺, (M+2)⁺, and (M+4)⁺ peaks with a relative intensity ratio of approximately 9:6:1 will be observed, providing unambiguous confirmation of the elemental composition.

Section 2: Synthesis and Mechanistic Insights

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-established, with multicomponent reactions (MCRs) being the most efficient and atom-economical approach.[11][12] These one-pot procedures offer significant advantages, including reduced reaction times, simplified purification, and high yields.[13]

Core Synthetic Strategy: A One-Pot Condensation

The most direct route involves the reaction of (3,4-dichlorophenyl)hydrazine with an activated malononitrile equivalent. A highly effective and regioselective method utilizes (ethoxymethylene)malononitrile as the three-carbon synthon.[10] This approach avoids the formation of isomers that can occur with other methods.

The overall transformation is a Michael-type addition followed by an intramolecular cyclization and elimination.[10] The choice of solvent is critical; ethanol is often preferred as it effectively dissolves the reactants and allows the product to precipitate upon completion, simplifying isolation.[10]

Proposed Synthetic Workflow

The synthesis can be visualized as a streamlined process from commercially available starting materials to the final product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. China Zanubrutinib Impurity 8(CAS#330792-70-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. 330792-70-6 | 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile | Ibrutinib Related | Ambeed.com [ambeed.com]

- 5. angenechemical.com [angenechemical.com]

- 6. chemscene.com [chemscene.com]

- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS 58791-78-9), a member of the biologically significant phenylpyrazole family.[1] For researchers in medicinal chemistry and drug development, precise molecular characterization is a foundational requirement for establishing structure-activity relationships. This document outlines the application of core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to unambiguously confirm the identity and structure of this target compound. We delve into the causality behind experimental choices, provide validated protocols, and interpret predicted spectral data based on established principles and data from analogous structures.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a pyrazole core, a key scaffold in numerous pharmaceuticals and agrochemicals known for a wide range of biological activities.[2][3] Its structure combines several key functional groups: a disubstituted aromatic ring, a primary amine, and a nitrile group, each conferring distinct chemical properties and spectroscopic signatures. The molecular formula is C₁₀H₆Cl₂N₄, with a molecular weight of 253.09 g/mol .[4]

Accurate characterization is the bedrock of any chemical research program. This guide serves as a practical manual for scientists, providing not just the expected data but the scientific reasoning required to interpret it, ensuring a high degree of confidence in the compound's identity.

Figure 1: Molecular Structure of the Target Compound

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy is a powerful first-pass analytical technique for identifying the key functional groups within a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy corresponding to these frequencies. This results in a unique spectrum of absorption bands that serves as a molecular fingerprint.

Experimental Protocol: KBr Pellet Method

The solid-state nature of the compound makes the Potassium Bromide (KBr) pellet method ideal for analysis. This technique minimizes spectral interference from solvents.

-

Preparation: Dry 1-2 mg of the sample and ~100 mg of spectroscopic grade KBr in an oven at 110°C for 2-4 hours to remove residual moisture.

-

Grinding: Add the sample and KBr to an agate mortar and gently grind to a fine, homogenous powder. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.

-

Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Data and Interpretation

The structure of this compound suggests several highly characteristic absorption bands. The table below outlines the expected frequencies based on data from analogous pyrazole structures and established correlation charts.[5][6][7]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Causality and Insights |

| 3480 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong | The presence of two distinct bands in this region is a definitive marker for a primary amine (R-NH₂).[8] |

| 2230 - 2210 | C≡N Stretch | Nitrile (-CN) | Strong, Sharp | The triple bond of the nitrile group results in a strong, sharp absorption in a relatively uncongested region of the spectrum, making it an excellent diagnostic peak.[5][9][10] |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium | This bending vibration further confirms the presence of the primary amine group.[8] |

| 1600 - 1450 | C=C and C=N Ring Stretch | Aromatic & Pyrazole Rings | Medium-Strong (multiple bands) | These absorptions arise from the stretching vibrations within the two heterocyclic and aromatic rings, confirming the core scaffold. |

| 850 - 750 | C-Cl Stretch | Aryl Chloride | Strong | The positions of C-Cl stretching bands in the fingerprint region can be indicative of the substitution pattern on the benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Connectivity

Principle: NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information on the chemical environment, connectivity, and number of each type of proton and carbon atom.

Experimental Protocol: Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its proton signal (residual H₂O and DMSO) does not typically overlap with key analyte signals. Furthermore, it allows for the clear observation of exchangeable protons like those on the amine group.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The dichlorophenyl ring will exhibit a distinct three-proton spin system, while the pyrazole and amine protons will appear as singlets.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation and Rationale |

| ~8.2 - 8.0 | d | 1H | Ar-H | This proton is ortho to one chlorine and meta to the other, appearing as a doublet due to coupling with its single neighbor. |

| ~7.8 - 7.6 | dd | 1H | Ar-H | This proton is coupled to two adjacent aromatic protons, resulting in a doublet of doublets. |

| ~7.5 - 7.3 | d | 1H | Ar-H | This proton is ortho to the pyrazole ring and coupled to one neighbor, appearing as a doublet. |

| ~7.9 | s | 1H | Pyrazole C₃-H | The lone proton on the pyrazole ring is not coupled to any other protons and is expected to appear as a singlet in the aromatic region. |

| ~7.0 | s (broad) | 2H | -NH₂ | The primary amine protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can vary with concentration and temperature.[6] |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Interpretation and Rationale |

| ~155 | C₅ (C-NH₂) | The carbon atom directly attached to the electron-donating amino group is expected to be significantly deshielded. |

| ~140 | C₃ (C-H) | The protonated carbon of the pyrazole ring. |

| ~138 - 130 | Aromatic C-Cl & C-N | The four quaternary carbons of the dichlorophenyl ring (two attached to Cl, one to N, and one between two CH groups). |

| ~130 - 120 | Aromatic C-H | The three protonated carbons of the dichlorophenyl ring. |

| ~118 | C≡N | The nitrile carbon atom typically appears in this region.[6] |

| ~85 | C₄ (C-CN) | The carbon attached to the nitrile group is significantly shielded. Its exact position is highly dependent on the pyrazole ring electronics. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺•), which then fragments in a reproducible manner.

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample using heat and bombard it with a high-energy electron beam (typically 70 eV).

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Predicted Mass Spectrum and Fragmentation

The most critical information from the mass spectrum is the molecular ion peak, which confirms the molecular weight.

-

Molecular Ion (M⁺•): The molecular ion peak will be observed at m/z 252 . A crucial diagnostic feature will be the isotopic pattern caused by the two chlorine atoms. The relative intensities of the M⁺•, [M+2]⁺•, and [M+4]⁺• peaks will be approximately 9:6:1 , which is the classic signature for a molecule containing two chlorine atoms.

-

Key Fragments: The fragmentation pattern provides a roadmap of the molecule's structure.[11][12]

Figure 2: Proposed Key Fragmentation Pathways in EI-MS

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of a novel compound is a puzzle where each spectroscopic technique provides a vital piece of the solution. The workflow below illustrates the synergistic relationship between these methods.

Figure 3: Integrated Workflow for Structural Elucidation

References

-

Al-Ostoot, F.H., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

-

Cheng, X., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

El-Gazzar, A.R.B.A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

-

Ghashang, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Frontiers in Chemistry. Available at: [Link]

-

Liberto, V. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Nichols, L. IR: amines. University of California, Davis Chemistry. Available at: [Link]

-

Reusch, W. Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

-

Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

Smith, B.C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

- Various Authors. (Patent). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents.

-

Vasilevsky, S.F., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

Sources

- 1. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

- 2. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. article.sapub.org [article.sapub.org]

Introduction: The Pyrazole Core in Modern Medicine

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents.[3][4][5] The significance of this moiety is underscored by its presence in a range of blockbuster drugs, from the anti-inflammatory agent Celecoxib to the anti-obesity drug Rimonabant and the kinase inhibitors used in oncology like Ibrutinib and Ruxolitinib.[1][4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, antidepressant, and neuroprotective effects, making them a subject of intense investigation in drug discovery.[5][6][7] This guide provides a technical overview of the key biological activities of pyrazole derivatives, their mechanisms of action, and the experimental protocols used to validate their therapeutic potential.

Key Biological Activities and Mechanisms of Action

The therapeutic diversity of pyrazole derivatives stems from their ability to interact with a wide array of biological targets. The specific substitutions on the pyrazole ring dictate the molecule's conformation, electronic properties, and ultimately, its pharmacological profile.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Many pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8]

Causality and Mechanism: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract and platelet function, COX-2 is inducible and is primarily upregulated at sites of inflammation.[9][10] Non-selective NSAIDs inhibit both enzymes, leading to common side effects like stomach ulcers.[10] The genius of pyrazole-based drugs like Celecoxib lies in their structural ability to selectively bind to the active site of the COX-2 enzyme, which has a larger, more flexible binding pocket compared to COX-1.[9][10][11] This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, thereby reducing inflammation and pain with a lower risk of gastrointestinal adverse effects.[9]

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives like Celecoxib.

Anticancer Activity: A Multi-pronged Assault

The anticancer potential of pyrazole derivatives is exceptionally broad, stemming from their ability to modulate multiple signaling pathways crucial for tumor growth and survival.[5][12]

Mechanisms of Action:

-

Kinase Inhibition: A primary mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. Derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), PI3K, mTOR, and BRAFV600E, thereby disrupting signaling pathways that control cell proliferation, angiogenesis, and survival.[4][13][14]

-

Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death (apoptosis) in cancer cells.[15] This is often achieved by increasing the generation of Reactive Oxygen Species (ROS) and activating pro-apoptotic molecules like caspases (CASP3, CASP9).[14][15]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing.[15] This is frequently associated with the increased expression of cell cycle inhibitors like p21 and p27 and decreased expression of cyclins.[15]

-

Tubulin Polymerization Inhibition: Certain derivatives, designed as analogs of combretastatin A-4 (CA-4), can inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton.[13] This disrupts microtubule formation, leading to mitotic arrest and cell death.[13]

Caption: Multi-targeted anticancer mechanisms of pyrazole derivatives.

Data Presentation: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| Diaryl Pyrazole | Various (6 lines) | 0.00006 - 0.00025 | Tubulin Polymerization Inhibition | [13] |

| Pyrazole-Indole | HCT116, MCF7 | < 23.7 | CDK2 Inhibition | [13] |

| Pyrazole Carbaldehyde | MCF-7 | 0.25 | PI3 Kinase Inhibition | [13] |

| Selanyl-1H-Pyrazole | HepG2 | 13.85 | Dual EGFR/VEGFR-2 Inhibition | [13] |

| Phenyl-1H-Pyrazole | WM266.4 (Melanoma) | 2.63 | BRAFV600E Inhibition | [4] |

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[16][17]

Mechanism of Action: Their antimicrobial effects are often attributed to the inhibition of essential microbial enzymes that are absent or structurally different in humans, providing a window for selective toxicity. Key targets include DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair.[18] Other mechanisms involve disrupting microbial metabolism or cell membrane integrity.[18] Pyrazole-containing compounds have shown efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][18]

Data Presentation: Antimicrobial Activity (MIC) of Pyrazole Derivatives

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-Thiazole Hybrid | MRSA | 1.9 - 3.9 | [18] |

| Imidazo-Pyridine Pyrazole | E. coli, K. pneumoniae | < 1 | [18] |

| Imidazothiadiazole-Pyrazole | Multi-drug Resistant Bacteria | 0.25 | [19] |

| Carbodithionate Pyrazole | MRSA | 4 | [18] |

Other Notable Biological Activities

-

Anti-Obesity: The diarylpyrazole Rimonabant functions as a selective antagonist or inverse agonist of the cannabinoid-1 (CB1) receptor.[20][21] The endocannabinoid system is involved in regulating appetite and energy balance.[22] By blocking CB1 receptors in the brain and peripheral tissues (like adipose tissue), Rimonabant reduces appetite, decreases fat storage, and improves metabolic parameters.[20][22][23]

-

Neuroprotective: Certain pyrazole derivatives act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.[8] This activity is being explored for the treatment of neurodegenerative diseases.

Experimental Evaluation of Biological Activity

Validating the therapeutic potential of novel pyrazole derivatives requires a systematic approach using robust and reproducible in vitro and in vivo assays. The choice of assay is dictated by the intended therapeutic application.

In Vitro Assay Protocols

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic effect of a compound.[24] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[24] This protocol is critical for initial screening and determining dose-response relationships.[25]

Detailed Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[24]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Visually confirm the formation of purple formazan crystals.[24]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[26]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][28] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. This assay is fundamental for evaluating the potency of new antimicrobial candidates.[29]

Detailed Protocol:

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[28]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivative in MHB. This creates a gradient of decreasing compound concentrations across the plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth.[28]

In Vivo Model Protocol

Rationale: This is a classic, highly reproducible, and widely used preclinical model for evaluating acute inflammation.[8][30] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling), providing a reliable method to screen for the in vivo efficacy of anti-inflammatory drugs.[31][32][33]

Detailed Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment.

-

Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., Diclofenac or Celecoxib), and test groups receiving different doses of the pyrazole derivative.[30] Administer the compounds orally or intraperitoneally 1 hour before inducing inflammation.

-

Baseline Measurement: Before any injections, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.[32]

-

Edema Measurement: Measure the paw volume again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[8]

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

Caption: In vivo workflow for the Carrageenan-induced paw edema model.

Conclusion and Future Perspectives

The pyrazole scaffold is undeniably a privileged structure in drug discovery, offering a foundation for developing therapies against a multitude of diseases.[3] Its derivatives have demonstrated potent and diverse biological activities, leading to significant clinical successes. The ongoing research focuses on synthesizing novel derivatives with enhanced potency, greater target selectivity, and improved pharmacokinetic profiles. Future efforts will likely concentrate on leveraging pyrazole-based compounds to tackle challenges such as multi-drug resistance in cancer and infectious diseases, and to explore novel therapeutic targets.[2][3] The combination of rational drug design, high-throughput screening, and robust preclinical evaluation will continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- Celecoxib - Wikipedia. (n.d.). Wikipedia.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Review on Biological Activities of Pyrazole Derivatives. (2022). Journal of Chemical Health Risks.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB.

- In vitro and In vivo Models for Anti-inflammation: An Evalu

- What is the mechanism of Rimonabant? (2024).

- Current status of pyrazole and its biological activities. (2015). Journal of the Turkish Chemical Society, Section A: Chemistry.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).

- What is Rimonabant used for? (2024).

- What is the mechanism of Celecoxib? (2024).

- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (2006). PubMed.

- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar.

- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. (2008). PubMed.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021). Molecules.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2018).

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2025).

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2020). PubMed Central.

- Antimicrobial Susceptibility Testing Protocols. (2007). Taylor & Francis eBooks.

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). PubMed Central.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). GSC Biological and Pharmaceutical Sciences.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 21. What is Rimonabant used for? [synapse.patsnap.com]

- 22. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 25. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. woah.org [woah.org]

- 28. pdb.apec.org [pdb.apec.org]

- 29. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 30. mdpi.com [mdpi.com]

- 31. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 32. slideshare.net [slideshare.net]

- 33. researchgate.net [researchgate.net]

Mechanism of action of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide on the Mechanism of Action of Cannabinoid Receptor Agonists, Focusing on the Preclinical Candidate BAY 59-3074

Disclaimer: The initial topic requested was the mechanism of action for 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. Extensive literature searches did not yield a defined mechanism of action or significant biological data for a compound with this specific name. However, searches frequently identified BAY 59-3074 , a well-characterized pyrazole-related compound with a distinct chemical structure, 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate. This guide will focus on the established mechanism of action of BAY 59-3074 as a representative, technically rich example for the target audience.

Introduction

The therapeutic potential of modulating the endocannabinoid system has been a significant area of research in drug development, particularly for pain management. The cannabinoid receptors, CB1 and CB2, are key targets in this system. While full agonists of these receptors can provide potent analgesia, they are often associated with undesirable central nervous system (CNS) effects, such as psychoactivity and tolerance development.[1] This has driven the development of partial agonists, which may offer a more favorable therapeutic window.

BAY 59-3074 is a novel, selective partial agonist of both CB1 and CB2 receptors developed by Bayer AG.[2][3] It has demonstrated significant antihyperalgesic and antiallodynic effects in various preclinical models of chronic neuropathic and inflammatory pain.[2][4] This guide provides a detailed examination of its mechanism of action, the experimental validation of its activity, and the protocols used in its characterization.

Core Mechanism: Partial Agonism at Cannabinoid Receptors

The primary mechanism of action for BAY 59-3074 is its function as a partial agonist at CB1 and CB2 receptors. Unlike a full agonist that elicits a maximal response upon binding, a partial agonist produces a sub-maximal response, even at saturating concentrations. This property is crucial for its therapeutic profile, potentially mitigating the adverse effects seen with full agonists.[1]

Molecular Target Affinity

BAY 59-3074 exhibits modest but relatively balanced affinity for both human and rat cannabinoid receptors. This has been quantified through competitive binding assays, which measure the concentration of the drug required to displace a known radioligand from the receptor.

| Receptor Target | Ki (nM) | Species |

| CB1 | 55.4 | Rat |

| CB1 | 48.3 | Human |

| CB2 | 45.5 | Human |

| Table 1: Binding Affinities (Ki) of BAY 59-3074 at Cannabinoid Receptors.[2][3][4][5][6] |

This binding affinity translates into functional activity, which is confirmed through downstream signaling assays.

Signaling Pathway Activation

CB1 and CB2 are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades, primarily through the Gi/o protein subfamily. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels.

The partial agonism of BAY 59-3074 is demonstrated in functional assays such as the [35S]GTPγS binding assay.[2][4] This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit following receptor activation. As a partial agonist, BAY 59-3074 stimulates this exchange but to a lesser degree than a full agonist.

Pharmacological Effects and In Vivo Validation

The mechanism of partial agonism translates into specific, measurable physiological effects. Preclinical studies in animal models have been crucial for validating the therapeutic potential of BAY 59-3074.

Analgesic Properties

BAY 59-3074 is orally active and demonstrates significant efficacy in rat models of both neuropathic and inflammatory pain.[2][4] It produces antihyperalgesic (reduction of heightened pain sensitivity) and antiallodynic (reduction of pain from non-painful stimuli) effects at doses ranging from 0.3 to 3 mg/kg.[2][4] These effects were observed in multiple chronic pain models, including:

-

Chronic Constriction Injury (CCI)

-

Spared Nerve Injury (SNI)

-

Tibial Nerve Injury

-

Spinal Nerve Ligation

-

Carrageenan- and Complete Freund's Adjuvant-induced inflammation

Notably, the antiallodynic efficacy was maintained even after two weeks of daily administration, suggesting a durable therapeutic effect.[4]

CB1 Receptor-Mediated Effects

The in vivo effects of BAY 59-3074 are primarily mediated through the CB1 receptor. This was confirmed in drug discrimination studies where rats trained to recognize a CB1 agonist generalized the cue to BAY 59-3074.[4][7] Furthermore, its analgesic and hypothermic effects could be blocked by the selective CB1 receptor antagonist SR 141716A, providing direct evidence of its on-target activity.[2][4]

Side Effect Profile and Therapeutic Window

At doses above 1 mg/kg, BAY 59-3074 can produce typical cannabinoid-related side effects, such as hypothermia.[2][4] However, tolerance to these side effects develops rapidly (within five days), while the analgesic efficacy is maintained.[4] This dissociation between tolerance to side effects and therapeutic effects is a key advantage of partial agonists. Moreover, gradual dose escalation can prevent the occurrence of these side effects altogether.[4] Importantly, no withdrawal symptoms were observed upon abrupt cessation of treatment, indicating a lower potential for physical dependence compared to full agonists.[2][4]

Experimental Protocols

The characterization of BAY 59-3074 relies on a series of standard and specialized pharmacological assays. Below are representative protocols.

Protocol 1: [35S]GTPγS Binding Assay

This assay functionally measures G-protein activation following receptor agonism.

Objective: To determine the functional potency (EC50) and efficacy (% of maximal stimulation) of BAY 59-3074 at CB1/CB2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay Buffer (containing MgCl2 and GDP).

-

Cell membranes (typically 5-10 µg of protein per well).

-

Varying concentrations of BAY 59-3074 (or a reference full agonist, e.g., CP 55,940).

-

[35S]GTPγS (final concentration ~0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.

-

Detection: Wash the filters with ice-cold buffer. Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against the drug concentration. Data are fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.

Protocol 2: In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)

Objective: To assess the antiallodynic effect of BAY 59-3074 in a rat model of chronic neuropathic pain.

Methodology:

-

Surgical Procedure:

-

Anesthetize adult male Sprague-Dawley rats.

-

Expose the sciatic nerve and its three terminal branches in the left hind limb.

-

Tightly ligate and transect two of the three branches (the common peroneal and tibial nerves), leaving the sural nerve intact.

-

Close the incision. This procedure induces a robust and long-lasting mechanical allodynia.

-

-

Baseline Measurement: Allow animals to recover for 7-14 days. Measure the baseline mechanical withdrawal threshold using von Frey filaments. A significant decrease in the threshold in the operated paw compared to the contralateral paw confirms allodynia.

-

Drug Administration: Administer BAY 59-3074 (e.g., 1 mg/kg) or vehicle orally (p.o.).

-

Post-Dosing Measurement: At various time points after administration (e.g., 1, 2, 4 hours), re-assess the mechanical withdrawal threshold in both paws.

-

Data Analysis: The withdrawal threshold is the lowest filament force that elicits a brisk paw withdrawal. Data are often expressed as the change in withdrawal threshold or as a percentage of the maximum possible effect (%MPE). A significant increase in the withdrawal threshold in the operated paw following drug administration indicates an antiallodynic effect.

Conclusion

BAY 59-3074 serves as a compelling preclinical candidate whose mechanism of action is centered on its partial agonism at both CB1 and CB2 receptors. This property allows it to induce significant and durable analgesia in models of chronic pain while exhibiting a favorable side effect profile with reduced tolerance and dependence liability compared to full agonists.[1][2][4] Its characterization through a combination of in vitro binding and functional assays, alongside in vivo behavioral models, provides a robust validation of its therapeutic potential and a clear framework for the evaluation of next-generation cannabinoid receptor modulators.

References

-

De Vry J, Denzer D, Reissmueller E, et al. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects. The Journal of Pharmacology and Experimental Therapeutics. 2004;310(2):620–632. [Link][4]

-

BAY 59-3074 - Grokipedia. (2026). [2]

-

Krishnan, S., et al. Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. MDPI. [Link][1]

-

De Vry J, Jentzsch KR. Discriminative stimulus effects of the structurally novel cannabinoid CB1/CB2 receptor partial agonist BAY 59-3074 in the rat. European Journal of Pharmacology. 2004;505(1–3):127–133. [Link][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. BAY 59-3074 - Wikipedia [en.wikipedia.org]

- 4. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-techne.com [bio-techne.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Discriminative stimulus effects of the structurally novel cannabinoid CB1/CB2 receptor partial agonist BAY 59-3074 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in modern medicinal and agricultural chemistry. Its journey from an unexpected laboratory synthesis to a "privileged scaffold" in drug discovery is a testament to over a century of chemical innovation. This technical guide provides an in-depth exploration of the discovery and history of pyrazole compounds, designed for researchers, scientists, and drug development professionals. We will detail the seminal discovery by Ludwig Knorr, trace the evolution of synthetic methodologies from classic cyclocondensations to modern catalytic approaches, and chronicle the historical impact of pyrazoles as transformative therapeutic and agrochemical agents.

Part 1: The Seminal Discovery - The Knorr Pyrazole Synthesis (1883)

The story of pyrazole chemistry begins not with a targeted synthesis, but as an unexpected outcome of research into quinoline derivatives. In 1883, the German chemist Ludwig Knorr was investigating the reaction between ethyl acetoacetate and phenylhydrazine.[1][2] His work led to the synthesis of a pyrazolone derivative, a discovery that laid the foundation for an entirely new class of heterocyclic compounds.[1] Knorr himself coined the term 'pyrazole' in the same year to describe this novel ring system.[3][4] This foundational reaction, now universally known as the Knorr Pyrazole Synthesis , remains a cornerstone of heterocyclic chemistry.[1][5] The first pyrazole-based drug, Antipyrine, a potent analgesic and antipyretic, emerged from this initial work, becoming one of the most widely used drugs in the world until the rise of aspirin.[2][6]

1.1. Original Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is adapted from Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[1] It describes the first-ever synthesis of a pyrazole derivative, which served as the precursor to Antipyrine.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate. The addition may be slightly exothermic.

-

Initial Condensation: Allow the mixture to stand at ambient temperature. A spontaneous condensation reaction occurs, resulting in the formation of an oily product layer and an aqueous layer (water).

-

Separation of Water: Carefully separate and remove the water formed during the initial condensation from the oily product.

-

Cyclization: Transfer the resulting oily condensation product to a vessel equipped for heating. Heat the oil on a water bath for an extended period. This thermal treatment induces an intramolecular cyclization through the elimination of ethanol.

-

Product Formation & Isolation: As ethanol is eliminated, the crude 1-phenyl-3-methyl-5-pyrazolone product begins to form. Upon cooling, the product solidifies and can be isolated for further purification, typically by crystallization.

1.2. Quantitative Data: Knorr's 1883 Experiment

The table below summarizes the reactants used in the foundational synthesis.

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount Used (g) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 100 |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 125 |

1.3. Mechanistic Pathway of the Knorr Synthesis

The Knorr synthesis is a classic cyclocondensation reaction.[7][8] The mechanism involves the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of a 1,3-dicarbonyl compound, followed by intramolecular condensation and dehydration to yield the stable, aromatic pyrazole ring.

Caption: Knorr Pyrazole Synthesis Workflow.

Part 2: The Evolution of Synthetic Methodologies

Following Knorr's discovery, the field of pyrazole synthesis expanded rapidly. While the original cyclocondensation remains highly relevant, the demand for more complex and precisely substituted pyrazoles for drug discovery and materials science has driven the development of numerous alternative and complementary synthetic routes.[9]

2.1. Foundational Cyclocondensation and Its Variants

The Knorr synthesis is highly versatile, extending beyond 1,3-diketones to other 1,3-dicarbonyl equivalents. The primary challenge of this method is controlling regioselectivity when using an unsymmetrical dicarbonyl compound, which can lead to a mixture of two isomeric pyrazole products.[8][10]

-

From α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones (chalcones) with hydrazines provides a reliable route to pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[3][7]

-

From Acetylenic Ketones: The condensation of hydrazines with acetylenic ketones has been a known and effective method for over a century, directly yielding substituted pyrazoles.[7]

2.2. 1,3-Dipolar Cycloaddition Reactions

A mechanistically distinct and powerful modern approach is the [3+2] cycloaddition reaction. This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, like an alkyne or an alkene.[7] This strategy offers excellent control over regioselectivity and provides access to pyrazole derivatives that are difficult to obtain via condensation methods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. jchr.org [jchr.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

Unlocking the Therapeutic Potential of 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide to Target Identification and Validation

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this class, 5-amino-1H-pyrazole-4-carbonitrile derivatives have emerged as particularly promising therapeutic agents. This in-depth technical guide focuses on a specific, yet under-explored, member of this family: 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile . We will dissect the chemical architecture of this molecule to postulate its most probable therapeutic targets, drawing upon a comprehensive analysis of structurally related compounds and established structure-activity relationships. This guide will provide a robust framework for researchers, scientists, and drug development professionals to investigate its potential as a novel therapeutic, with a primary focus on its likely role as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and its potential as an antimicrobial agent. Detailed, actionable protocols for target validation are provided to empower further research and development.

Introduction: The Promise of the Pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. The 5-amino-1H-pyrazole-4-carbonitrile core, in particular, has garnered significant attention for its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and antiviral properties.[1][2][3]

The subject of this guide, this compound, possesses a distinct substitution pattern that suggests a specific and potent biological activity. The dichlorophenyl moiety at the N1 position is a common feature in kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site. This, combined with the established propensity of the aminopyrazole core to interact with the hinge region of kinases, strongly points towards a role in oncology. Furthermore, the broader class of pyrazole derivatives has demonstrated significant antimicrobial efficacy, an area of critical unmet medical need.[1][4]

This guide will therefore explore two primary, well-supported hypotheses for the therapeutic application of this compound:

-

Hypothesis A: Inhibition of Fibroblast Growth Factor Receptors (FGFRs) for Oncological Applications.

-

Hypothesis B: Broad-Spectrum Antimicrobial Activity through Inhibition of Essential Bacterial Enzymes.

We will delve into the rationale behind these hypotheses and provide a clear roadmap for their experimental validation.

Primary Therapeutic Target Family: Fibroblast Growth Factor Receptors (FGFRs)

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cellular processes such as proliferation, differentiation, and angiogenesis.[5] Aberrant FGFR signaling, often driven by gene amplification, mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including bladder, lung, and gastric cancers.[5][6] Consequently, the development of potent and selective FGFR inhibitors is a major focus in modern oncology.

Rationale for Targeting FGFRs

The 5-amino-1H-pyrazole core is a well-established hinge-binding motif in numerous kinase inhibitors. The amino group and the adjacent pyrazole nitrogen form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding cleft. The dichlorophenyl group at the N1 position of our lead compound is predicted to extend into a hydrophobic pocket, a feature that can enhance both potency and selectivity.

Recent studies have demonstrated that 5-amino-1H-pyrazole-4-carboxamide derivatives act as potent pan-FGFR covalent inhibitors, effectively targeting both wild-type and drug-resistant gatekeeper mutant forms of the receptors.[6] One representative compound from this class, 10h , demonstrated impressive nanomolar activity against FGFR1, FGFR2, and FGFR3.[6] While our topic compound is a carbonitrile rather than a carboxamide, the core scaffold and the substitution pattern strongly suggest a similar mechanism of action.

Proposed Binding Mode

The following diagram illustrates the hypothetical binding mode of this compound within the ATP-binding site of an FGFR kinase.

Caption: Proposed binding of the compound in the FGFR active site.

Experimental Validation Workflow

A multi-tiered approach is essential to rigorously validate FGFRs as the primary target and to characterize the inhibitory activity of this compound.

Caption: Experimental workflow for FGFR target validation.

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of the compound against FGFR1, 2, 3, and 4.

-

Reagents and Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

Poly-Glu-Tyr (4:1) substrate.

-

ATP.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-